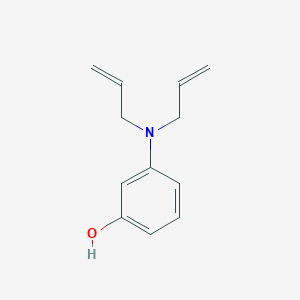

3-(N,N-diallylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-[bis(prop-2-enyl)amino]phenol |

InChI |

InChI=1S/C12H15NO/c1-3-8-13(9-4-2)11-6-5-7-12(14)10-11/h3-7,10,14H,1-2,8-9H2 |

InChI Key |

XJLYVORKWIRNNX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 N,n Diallylamino Phenol and Analogous Structures

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is a critical first step in the synthesis of 3-(N,N-diallylamino)phenol. Phenolic compounds are the most common precursors, with their reactivity being tailored through the presence of various functional groups.

Resorcinol (B1680541) (1,3-dihydroxybenzene) is a frequently used starting material for the synthesis of 3-aminophenol (B1664112) derivatives. The presence of two hydroxyl groups makes it a versatile precursor. One common approach involves the amination of resorcinol with an appropriate aminating agent. For instance, m-aminophenols can be prepared by reacting resorcinol with ammonia, primary amines, or secondary amines. googleapis.com This reaction can be carried out under anhydrous conditions in an inert organic solvent in the presence of an aluminosilicate (B74896) catalyst, such as a natural or synthetic zeolite or activated clay. googleapis.com

Halogenated phenols also serve as important precursors. The synthesis of meta-aminophenol derivatives can be challenging due to the ortho/para directing nature of the hydroxyl and amino groups in electrophilic substitution reactions. mdpi.com However, transition metal-catalyzed cross-coupling reactions using meta-halophenols provide a viable route. mdpi.com For example, Buchwald-Hartwig amination reactions of meta-halophenol derivatives using palladium catalysts and Ullman-type reactions using copper catalysts are frequently employed for this purpose. mdpi.com The reaction of 5-chloro-2-nitroaniline (B48662) with resorcinol, using sodium hydride as a base and DMF as a solvent, is one specific example of synthesizing a substituted aryloxy phenol (B47542). mdpi.comnih.gov

Another strategy involves the Ullmann-type coupling reaction. For instance, 3-(3,5-dimethoxyphenoxy)phenol has been synthesized by combining 1-bromo-3,5-dimethoxybenzene (B32327) with resorcinol in the presence of a copper iodide catalyst. mdpi.com

The introduction of the diallyl group onto the amino nitrogen is typically achieved through amination or alkylation reactions.

Amination: Direct amination of a phenolic precursor with diallylamine (B93489) can be a straightforward approach. For example, a method for preparing 3-(N,N-disubstituted amino)phenols involves reacting resorcinol with a primary amine. google.com To synthesize the diallyl derivative, this would be followed by the addition of an allyl halide. google.com

Alkylation: Alkylation is a widely used method for forming C-N and C-O bonds. In the context of synthesizing this compound, N-alkylation of a pre-formed 3-aminophenol with an allyl-containing reagent is a common strategy. The phenoxide ion, formed by treating a phenol with a base, can react with alkyl halides to produce either O-alkylated or C-alkylated products. pharmaxchange.info The choice of solvent can influence the regioselectivity, with protic solvents favoring C-alkylation by hydrogen bonding with the phenoxide oxygen. pharmaxchange.info

The reaction of phenols with alkyl halides or sulfates in the presence of a base is a conventional method for phenol alkylation. alfa-chemistry.comgoogle.com For the synthesis of the target compound, this would involve the reaction of 3-aminophenol with an allyl halide.

Reaction Conditions and Catalytic Approaches in Aminophenol Synthesis

The efficiency and selectivity of aminophenol synthesis are highly dependent on the reaction conditions and the use of catalysts.

Direct amination of phenolic compounds is a key strategy for producing aminophenols. A significant challenge in the synthesis of 4-aminophenol (B1666318) from hydroquinone, for example, is the slow and unselective nature of the amination step, which often requires high temperatures. digitellinc.com The choice of the aminating agent is crucial, with options including ammonium (B1175870) hydroxide, hydrazine (B178648) monohydrate, ammonium chloride, and ammonium acetate. digitellinc.com

For the synthesis of 3-diethylaminophenol, a Raney Ni-catalyzed amination of resorcinol with diethylamine (B46881) has been reported. chemicalbook.com This reaction is carried out in an autoclave with water as the solvent at elevated temperatures. chemicalbook.com Another approach for preparing 3-(N,N-dimethylamino)phenol involves reacting resorcinol with a dimethylamine (B145610) aqueous solution at high temperature and pressure. patsnap.comgoogle.com

The alkylation of phenols with allyl-containing reagents can lead to either O-alkylation (ether formation) or N-alkylation (amine formation), depending on the substrate and reaction conditions. The alkylation of a phenoxide ion with allyl chloride can occur at the oxygen atom or at the ortho position of the aromatic ring. researchgate.net Theoretical studies suggest that O-alkylation is the sole product in the gas phase reaction of a free phenoxide ion. researchgate.net

Various methods have been developed for the O-alkylation of phenols, including the use of crown ethers, phase-transfer catalysis, ionic liquids, and microwave-assisted synthesis. daneshyari.com A simple and convenient method for the O-alkylation of phenols involves a solid-state reaction at room temperature using an organic base like 1,4-diazabicyclo chemicalbook.comchemicalbook.comchemicalbook.comoctane (DABCO) and an alkyl bromide. daneshyari.com

For the incorporation of allylic amines, various catalytic systems have been developed. An iridium complex can catalyze the pH-dependent selective N-allylation of amines with allylic alcohols in water. organic-chemistry.org A novel approach for the allylic alkylation of anilines and other nucleophiles involves the direct use of allylic alcohols under mild conditions with deep eutectic solvents as promoters. rsc.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. operachem.com It facilitates the transfer of a reactant, often an anion, from an aqueous phase to an organic phase where the reaction occurs. operachem.comwikipedia.org This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium salt. wikipedia.org

PTC has been successfully applied to the alkylation of phenols. crdeepjournal.org The use of a phase-transfer catalyst can accelerate the reaction between an ionic compound (like a phenoxide) and an organic, water-insoluble substrate (like an allyl halide) in a low-polarity solvent. researchgate.net This technique can improve yields, reduce reaction times, and eliminate the need for hazardous or expensive solvents. crdeepjournal.org For instance, the allylation of phenol using a quaternary ammonium salt as a phase-transfer catalyst has been investigated. researchgate.net The advantages of solid-liquid phase-transfer catalysis include controllable reaction temperatures, increased reaction rates, and high selectivity. crdeepjournal.org

Compound Information

Derivatization and Structural Modification Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or the diallylamino moiety.

Selective Functionalization of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a primary site for derivatization due to its reactivity. nih.gov Common transformations involve converting the hydroxyl group into ethers or esters, which can alter the compound's physical and chemical properties. nih.govmdpi.com

Etherification: The hydroxyl group can be readily converted to an ether by reaction with an alkyl halide in the presence of a base. This reaction, a Williamson ether synthesis, is a standard method for protecting the phenolic group or for introducing specific alkyl chains.

Esterification: Acylation of the phenolic hydroxyl group to form an ester is another common derivatization strategy. nih.gov This can be achieved using acyl chlorides or anhydrides, often in the presence of a base catalyst. The amino group in p-aminophenol is generally more reactive towards acetic anhydride (B1165640) than the phenol group, suggesting that selective acylation of the hydroxyl group in this compound might require specific reaction conditions or a protection strategy for the amino group if it were primary or secondary. study.com

Derivatization is a crucial step in analytical methods like gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of phenolic compounds. mdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique to convert the polar hydroxyl group into a less polar silyl (B83357) ether. mdpi.com

The table below lists common reagents used for the derivatization of phenolic hydroxyl groups.

| Derivatization Reaction | Reagent Example | Functional Group Formed |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Ether (-OR) |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Ester (-OCOR) |

| Silylation | MSTFA | Silyl Ether (-OSi(CH₃)₃) |

Introduction of Diverse Functional Groups on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by both the hydroxyl and the diallylamino groups, which are ortho- and para-directing. This allows for the introduction of various functional groups at specific positions on the ring. rsc.org

Direct C-H functionalization has emerged as a powerful tool for modifying phenolic scaffolds, offering an atom-economical approach to increase molecular complexity. nih.govrsc.org

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity (ortho vs. para). rsc.org For example, gold-catalyzed alkylation of phenols with benzylic alcohols has been shown to favor the ortho-position. rsc.org

Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions. Copper-catalyzed meta-selective arylation of phenol derivatives has been reported, providing access to m-aryl phenols. thieme-connect.com

Halogenation: Electrophilic halogenation can introduce halogen atoms (e.g., Br, Cl) onto the aromatic ring, typically at the ortho and para positions. These halogenated derivatives can then serve as precursors for further functionalization through cross-coupling reactions.

The directing effects of the existing substituents play a crucial role in determining the position of the new functional group. The steric hindrance from the diallylamino group might influence the ortho/para ratio in substitution reactions.

Chemical Transformations of the Diallylamino Moiety (e.g., Epoxidation of Allyl Groups)

The two allyl groups of the diallylamino moiety provide reactive sites for a variety of chemical transformations, particularly additions across the carbon-carbon double bonds.

Epoxidation: The double bonds of the allyl groups can be converted to epoxides, three-membered cyclic ethers, through reaction with an oxidizing agent. libretexts.org Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a metal catalyst. google.comgoogle.comwikipedia.org The epoxidation of aryl allyl ethers is a known process, often utilizing a transition metal catalyst to form the corresponding glycidyl (B131873) ether. google.comgoogle.com While the substrate is an amine rather than an ether, the fundamental reaction of epoxidizing an allyl group is applicable. The reaction involves the transfer of an oxygen atom to the double bond. libretexts.org The presence of the nearby amino and phenolic groups could potentially influence the reactivity and selectivity of the epoxidation reaction.

The resulting epoxide is a versatile functional group that can undergo further reactions, such as ring-opening with various nucleophiles, to introduce new functionalities into the molecule.

Other potential transformations of the allyl groups include hydrogenation to form propyl groups, hydrohalogenation, or polymerization.

Chemical Reactivity and Mechanistic Investigations of 3 N,n Diallylamino Phenol

Electrophilic and Nucleophilic Reactions of the Phenol (B47542) Ring

The phenol ring in 3-(N,N-diallylamino)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl (-OH) and the tertiary amino (-N(CH₂CH=CH₂)₂) groups. Both groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgbyjus.comchemistrysteps.com In the case of this 3-substituted phenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the diallylamino group are C2, C4, and C6. Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions of the benzene (B151609) ring.

The high electron density of the ring means that reactions such as halogenation can often proceed without a Lewis acid catalyst. byjus.com For instance, treatment with bromine water would likely lead to the rapid formation of a polybrominated product, such as 2,4,6-tribromo-3-(N,N-diallylamino)phenol, due to the powerful activating nature of the combined substituents. libretexts.orgbyjus.com Similarly, nitration with dilute nitric acid at low temperatures is expected to yield a mixture of ortho- and para-nitro derivatives. byjus.comyoutube.com However, due to the high reactivity, direct nitration can also lead to oxidative decomposition and the formation of tarry by-products. libretexts.org

The phenol ring can also participate in nucleophilic reactions, primarily through the deprotonation of the hydroxyl group to form a phenoxide ion. chemistrysteps.com This phenoxide is an even more potent activator for electrophilic substitution and a strong nucleophile itself. The phenoxide can act as a carbon nucleophile, as seen in the Kolbe-Schmitt reaction, where it reacts with a weak electrophile like carbon dioxide to form a hydroxybenzoic acid. byjus.comchemistrysteps.com It can also act as an oxygen nucleophile, reacting with electrophiles like alkyl halides or acyl halides in Williamson ether synthesis or esterification reactions, respectively. chemistrysteps.com

| Reaction Type | Typical Reagents | Expected Product Position(s) | Notes |

|---|---|---|---|

| Halogenation | Br₂ in a non-polar solvent or Br₂ water | C2, C4, C6 | Highly activated ring may lead to poly-substitution (e.g., 2,4,6-tribromination) without a catalyst. byjus.com |

| Nitration | Dilute HNO₃ at low temperature | C2, C4, C6 | Reaction with concentrated HNO₃ can lead to oxidation and formation of products like picric acid in simple phenols. byjus.com |

| Friedel-Crafts Alkylation | Alkyl halide (e.g., (CH₃)₃CCl) with a Lewis acid | C2, C4, C6 | The presence of the amino group can complicate the reaction by coordinating with the Lewis acid catalyst. |

| Kolbe-Schmitt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | C2, C6 | Proceeds via the phenoxide ion, which acts as a carbon nucleophile. Ortho-substitution is often favored. chemistrysteps.com |

Reactivity Involving the Tertiary Amine Functionality (e.g., Oxidation, Reduction, Substitution)

The tertiary amine functionality in this compound is a key site of reactivity. As a Lewis base, the nitrogen atom's lone pair of electrons makes it nucleophilic. This allows it to react with a variety of electrophiles. For example, tertiary amines can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form N-oxides.

The diallylamino group can also participate in more complex transformations. Tertiary amines can react with highly reactive intermediates like benzynes, which can be generated from hexadehydro-Diels-Alder (HDDA) reactions. nih.gov In the presence of a proton source like a phenol, this can lead to three-component reactions where the amine acts as a nucleophile. nih.gov Certain alkaloids containing tertiary amines have been shown to undergo Hofmann-type elimination reactions when treated with benzynes. nih.gov

Furthermore, the reactivity of tertiary amines is a subject of study in the context of impurity formation in pharmaceuticals, where they can react with nitrosating agents. N,N-Dialkyl aromatic amines can react with nitrous acid, potentially leading to dealkylation and the formation of nitrosamines. researchgate.net The specific reactivity depends on factors like the amine's basicity and the reaction conditions. researchgate.net

Radical Scavenging Mechanisms and Related Chemical Transformations

Phenolic compounds, including aminophenols, are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. The primary mechanism for this activity is typically Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.com

Key Radical Scavenging Mechanisms:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the phenolic -OH group to a radical (R•). This is often the most favorable pathway in non-polar solvents.

ArOH + R• → ArO• + RH

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical.

ArOH ⇌ ArO⁻ + H⁺

ArO⁻ + R• → ArO• + R⁻

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates.

ArOH + R• → ArOH•⁺ + R⁻

ArOH•⁺ ⇌ ArO• + H⁺

For this compound, the HAT mechanism is considered highly significant. mdpi.com The donation of the hydrogen atom from the hydroxyl group results in the formation of a relatively stable phenoxyl radical. The stability of this radical is crucial, as it prevents the initiation of new radical chains. The electron-donating diallylamino group at the meta-position further influences the electronic structure and stability of this resulting radical. The antioxidant effectiveness of phenolic compounds is strongly correlated with the number and position of hydroxyl groups and other substituents on the aromatic ring. researchgate.net

C-H Functionalization Methodologies in Aminophenol Chemistry

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy. In aminophenol chemistry, significant progress has been made in developing methodologies to selectively functionalize C-H bonds on the aromatic ring.

One notable example is the copper-catalyzed C2-site selective amination of p-aminophenol derivatives. rsc.orgrsc.org This method allows for the direct formation of a C-N bond at the position ortho to the hydroxyl group. The reaction uses arylamines as the coupling partner and proceeds smoothly with air serving as the terminal oxidant, which makes it an environmentally benign process. rsc.orgrsc.org This type of cross-dehydrogenative coupling (CDC) reaction, where two C-H/N-H bonds are transformed into a C-N bond, is highly valuable for synthesizing complex molecules. rsc.org Such methodologies provide a direct route to C2-functionalized aminophenols, which are important structural motifs in pharmaceuticals and materials. rsc.org

While the cited research focuses on p-aminophenols, the principles of directed C-H functionalization are broadly applicable. The hydroxyl and amino groups of this compound can act as directing groups to guide metal catalysts to specific C-H bonds, enabling selective installation of new functional groups and facilitating the synthesis of novel derivatives.

| Methodology | Catalyst System | Reactant | Position Functionalized | Key Features |

|---|---|---|---|---|

| Cross-Dehydrogenative Amination | Copper(II) | Arylamines | C2 (ortho to -OH) | Uses air as the terminal oxidant; no pre-functionalization of substrates needed. rsc.orgrsc.org |

| Palladium-Catalyzed Aerobic Carbonylation | Palladium | Carbon Monoxide | C4 (para to -OH) | Synthesizes p-hydroxybenzoates using molecular oxygen as the terminal oxidant. nih.gov |

| Electrochemical C-H Amination | Metal- and oxidant-free | Phenothiazine derivatives | C2 (ortho to -OH) | Uses an undivided cell with a graphite anode and nickel cathode. nih.gov |

Advanced Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 3-(N,N-diallylamino)phenol, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenol (B47542) ring would typically appear in the downfield region (approx. δ 6.0-7.5 ppm). Due to the meta-substitution pattern, complex splitting (doublets, triplets, or multiplets) would be observed, confirming the relative positions of the hydroxyl and diallylamino groups. The protons of the two equivalent allyl groups would exhibit characteristic signals: the methylene (B1212753) protons adjacent to the nitrogen (N-CH ₂) would likely appear as a doublet, the vinylic methine proton (-CH =CH₂) as a multiplet, and the terminal vinylic protons (=CH ₂) as two distinct doublets of doublets. The phenolic hydroxyl proton (-OH ) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a unique signal for each carbon atom in a different electronic environment. The aromatic carbons would resonate in the typical range of δ 110-160 ppm, with the carbon atom bonded to the hydroxyl group (C-OH) being the most downfield due to oxygen's high electronegativity. The carbon attached to the nitrogen (C-N) would also be significantly shifted. The three distinct carbons of the allyl groups would be observed in the aliphatic and vinylic regions of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ (though none of the latter are present) carbons.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, as experimental data was not found. Chemical shifts (δ) are in ppm.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | Variable (e.g., 4.5-8.0) | Broad Singlet (br s) |

| Aromatic CH | 6.0 - 7.5 | Multiplets (m) |

| Vinylic CH | 5.7 - 6.0 | Multiplet (m) |

| Vinylic CH₂ | 5.0 - 5.3 | Multiplets (m) |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. libretexts.org

The FT-IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹ would be indicative of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. libretexts.orgdocbrown.info

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the benzene (B151609) ring.

Aliphatic/Vinylic C-H Stretch: The allyl groups would show C-H stretching absorptions. The sp³ hybridized C-H bonds of the -CH₂- group would appear just below 3000 cm⁻¹, while the sp² C-H bonds of the vinyl groups (=CH-, =CH₂) would appear alongside the aromatic C-H stretches above 3000 cm⁻¹.

C=C Stretch: Medium to weak intensity peaks in the 1600–1680 cm⁻¹ region would confirm the presence of the alkene double bonds in the allyl groups. Aromatic C=C stretching vibrations would also be observed in the 1450–1600 cm⁻¹ range. docbrown.info

C-N Stretch: The stretching vibration for the tertiary amine C-N bond would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-O Stretch: A strong peak corresponding to the phenolic C-O stretching vibration would be expected around 1200-1260 cm⁻¹. docbrown.info

Table 2: Predicted FT-IR Data for this compound Note: This table is predictive, as experimental data was not found.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic/Vinylic | C-H Stretch | 3000 - 3100 | Medium |

| Allylic | C-H Stretch | 2850 - 2960 | Medium |

| Alkene | C=C Stretch | 1600 - 1680 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Phenol | C-O Stretch | 1200 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₂H₁₅NO), the molecular weight is approximately 189.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 189. This peak confirms the molecular weight of the compound.

The fragmentation pattern would be characteristic of both phenols and N-allyl amines. Phenols often exhibit a strong molecular ion peak and can lose carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da). libretexts.org A primary fragmentation pathway for the N,N-diallylamino group would be alpha-cleavage, involving the loss of an allyl radical (C₃H₅•, 41 Da), which would lead to a significant fragment ion at m/z = 148. This fragment would be particularly stable due to resonance. Further fragmentation could involve rearrangements and cleavage within the aromatic ring and the remaining allyl group.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Note: This table is predictive, as experimental data was not found.

| m/z Value | Proposed Fragment | Proposed Loss from Molecular Ion |

|---|---|---|

| 189 | [C₁₂H₁₅NO]⁺ | Molecular Ion ([M]⁺) |

| 148 | [C₉H₁₀NO]⁺ | Allyl radical (•C₃H₅) |

| 161 | [C₁₂H₁₅NO - CO]⁺ | Carbon Monoxide (CO) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula is C₁₂H₁₅NO. The theoretical elemental composition can be calculated from the atomic weights of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00). An experimental analysis of a pure sample would be expected to yield percentage values very close to these theoretical calculations, thereby validating the empirical formula (which is the same as the molecular formula in this case) and confirming the purity of the compound.

Table 4: Theoretical Elemental Analysis Data for this compound (C₁₂H₁₅NO)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 12 | 144.12 | 76.15% |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 8.01% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.40% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.45% |

| Total | | | 189.28 | 100.00% |

Theoretical and Computational Chemistry Studies

Computational Studies on Reaction Mechanisms and Transition State Analysis

While specific computational studies focusing exclusively on 3-(N,N-diallylamino)phenol are not extensively documented in publicly available literature, a wealth of theoretical and computational research on analogous systems, particularly the aromatic Claisen rearrangement of allyl aryl ethers, provides a robust framework for understanding its reaction mechanisms and transition states. The primary reaction pathway anticipated for this compound is a nih.govnih.gov-sigmatropic rearrangement, a class of pericyclic reactions extensively studied through computational chemistry.

Computational investigations, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the concerted, yet often asynchronous, nature of the Claisen rearrangement. These studies confirm that the reaction proceeds through a highly ordered, cyclic transition state. For the parent compound, allyl phenyl ether, DFT calculations have detailed the energetics and geometry of this transition state.

The reaction is characterized by the simultaneous breaking of the O-Callyl bond and the formation of a new C-C bond between the allyl group and the aromatic ring. Topological analysis of the electron localization function (ELF) in studies of allyl phenyl ether reveals that the C-O bond cleavage and C-C bond formation are not perfectly synchronous. The process of dearomatization of the phenyl ring is a key feature of the transition state. rsc.orgresearchgate.net

One computational study on the Claisen rearrangement of allyl phenyl ether, optimized at the B3LYP/6-31G(d) level of theory, predicted an activation barrier of 39.7 kcal mol−1. rsc.org This provides a baseline for understanding the energetic requirements of this type of transformation.

| Computational Method | Calculated Activation Barrier (kcal mol−1) | Reference |

|---|---|---|

| B3LYP/6-31G(d) | 39.7 | rsc.org |

| B3LYP/6-31G(d) with ZPVE correction | 38.0 | rsc.org |

ZPVE: Zero-Point Vibrational Energy

For this compound, the presence of the electron-donating N,N-diallylamino group at the meta position is expected to influence the reaction rate and regioselectivity. Computational studies on substituted aryl ethers have shown that electron-donating groups can affect the stability of the transition state and thus the activation energy. uq.edu.au In the case of this compound, the amino group would likely facilitate the rearrangement by stabilizing the partial positive charge that can develop on the aromatic ring during the transition state.

Transition state analysis for the Claisen rearrangement of allyl aryl ethers reveals a chair-like six-membered ring structure. Key geometric parameters that are typically analyzed include the lengths of the breaking O-C and forming C-C bonds.

| Parameter | Description | Typical Calculated Value (Å) |

|---|---|---|

| d(C-O) | Length of the breaking Carbon-Oxygen bond | ~1.9 - 2.1 |

| d(C-C) | Length of the forming Carbon-Carbon bond | ~2.1 - 2.3 |

Note: The values are generalized from computational studies of related allyl aryl ethers.

Furthermore, computational studies on amino-substituted aryl ethers undergoing similar rearrangements indicate that the nitrogen atom can play a significant role in the electronic redistribution throughout the reaction pathway. nsf.gov The lone pair of electrons on the nitrogen atom can participate in resonance, which stabilizes the transition state and can lower the activation energy compared to the unsubstituted parent compound.

Electrochemical Properties and Redox Behavior in Chemical Systems

Cyclic Voltammetry (CV) for Determination of Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a fundamental electrochemical technique utilized to investigate the redox behavior of compounds like 3-(N,N-diallylamino)phenol. This method provides insights into the oxidation and reduction potentials, the stability of the resulting species, and the kinetics of electron transfer. ossila.com For phenolic compounds, CV can reveal the potential at which the hydroxyl group is oxidized to a phenoxyl radical. The presence of the amino group introduces additional redox processes.

In a typical cyclic voltammogram of a substituted aminophenol, one would expect to observe anodic peaks corresponding to the oxidation of the phenol (B47542) and/or the amine. The exact potential of these peaks is highly dependent on the molecular structure, the solvent system, and the pH of the electrolyte. nih.gov For many phenolic compounds, the initial oxidation is an irreversible process, often followed by chemical reactions of the generated radical species. researchgate.net The N,N-diallyl substituent is expected to influence the electron density on the aromatic ring and the nitrogen atom, thereby affecting the oxidation potentials. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize. nih.gov

The electron transfer mechanism for aminophenols can be complex, potentially involving proton-coupled electron transfer (PCET) processes. nih.gov The initial oxidation may lead to the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The reversibility of the redox processes can be assessed by the presence and characteristics of the corresponding cathodic peaks on the reverse scan.

Representative Electrochemical Parameters for Substituted Phenols

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Scan Rate (mV/s) | pH |

| Caffeic Acid | 0.479 V | 0.431 V | 100 | 3.0 |

| Quercetin 3-O-rutinoside | 0.277 V | 0.212 V | 100 | 7.0 |

Note: This data is representative of phenolic compounds and is used to illustrate typical potential ranges. Specific values for this compound would require experimental determination.

Electrochemical Oxidation and Potential for Surface Film Formation

The electrochemical oxidation of aminophenols often leads to the formation of polymeric films on the electrode surface, a process known as electropolymerization. nih.gov This phenomenon is a consequence of the high reactivity of the radical species generated during the initial oxidation step. These radicals can couple with each other or with the parent monomer to form oligomers and polymers that deposit onto the electrode.

For this compound, the presence of both the phenolic hydroxyl and the amino groups suggests a propensity for electropolymerization. The oxidation of the phenol can lead to the formation of phenoxyl radicals, which are known to couple and form poly(phenylene oxide) type structures. core.ac.uk Similarly, the oxidation of the amino group can also initiate polymerization. The diallyl groups may participate in the polymerization process, potentially leading to a cross-linked and more robust polymeric film.

The formation of such a film can be observed in cyclic voltammetry experiments by a gradual increase in the peak currents over successive cycles, indicating the growth of a conductive polymer film, or by a decrease in the current, suggesting the formation of an insulating (passivating) layer. researchgate.net The properties of the resulting polymer film, such as its conductivity, adherence, and morphology, are influenced by experimental conditions like the monomer concentration, solvent, electrolyte, and the potential scan rate.

Influence of Molecular Structure and Substituents on Electrochemical Activity

The molecular structure of this compound, specifically the nature and position of the substituents, plays a crucial role in its electrochemical activity. The hydroxyl and the N,N-diallylamino groups are the primary determinants of its redox behavior. The relative positions of these groups (meta in this case) influence the electronic communication between them and, consequently, the stability of the oxidized species.

Substituents on the aromatic ring can significantly alter the oxidation potential. Electron-donating groups generally lower the oxidation potential, making the compound more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. nih.govrsc.org The N,N-diallylamino group is an electron-donating group, which would be expected to lower the oxidation potential of the phenolic hydroxyl group compared to unsubstituted phenol.

The diallyl groups themselves introduce further complexity. Their steric bulk may influence the kinetics of electron transfer and the mechanism of any subsequent polymerization reactions. Furthermore, the allyl groups contain double bonds which could potentially undergo electrochemical reactions at different potentials, although the oxidation of the aromatic system is typically more facile.

Effect of Substituents on the Oxidation Peak Potential of p-Substituted Phenols

| Substituent | Hammett Constant (σp) | Oxidation Peak Potential (V vs. SCE) |

| -OCH3 | -0.27 | 0.85 |

| -CH3 | -0.17 | 0.92 |

| -H | 0 | 1.01 |

| -CHO | 0.42 | 1.15 |

| -NO2 | 0.78 | 1.28 |

Note: This table illustrates the general trend of substituent effects on the oxidation potential of phenols. Data is sourced from studies on p-substituted phenols and serves as a qualitative guide. bohrium.com

Electrochemical Impedance Spectroscopy for Reaction Kinetics Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the kinetics of electrochemical reactions and the properties of the electrode-electrolyte interface. researchgate.net By applying a small amplitude AC potential or current signal at various frequencies, EIS can provide detailed information about charge transfer resistance, double-layer capacitance, and diffusion processes. youtube.comresearchgate.net

In the context of this compound, EIS can be employed to investigate the kinetics of its oxidation and any associated film formation. mdpi.com For instance, the charge transfer resistance (Rct), which is inversely proportional to the rate of the electrochemical reaction, can be determined from the diameter of the semicircle in a Nyquist plot. Changes in Rct under different conditions (e.g., varying potential or concentration) can elucidate the reaction mechanism.

If a polymeric film is formed on the electrode surface, EIS can be used to characterize its properties, such as its capacitance and resistance. The impedance spectra can be fitted to an equivalent electrical circuit model to quantify these properties. researchgate.net This information is valuable for understanding the growth mechanism of the film and its potential applications, for example, as a protective coating or in a sensor.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers for Polymer Synthesis

The 3-(N,N-diallylamino)phenol molecule is a prime candidate for use as a monomer in various polymerization reactions. The phenolic ring offers sites for electrophilic substitution, characteristic of phenol-formaldehyde type polycondensations, while the two allyl groups can undergo free-radical polymerization. This dual reactivity enables the synthesis of polymers with unique structures and functionalities.

Incorporation into Phenolic Resins and Related Polymer Architectures

Phenolic resins, first commercialized as Bakelite, are synthetic polymers produced from the reaction of phenol (B47542) or substituted phenols with formaldehyde. wikipedia.org These resins are known for their excellent thermal stability, chemical resistance, and flame retardant properties. orientjchem.orgplenco.com There are two main types of phenolic resins: resoles and novolacs. wikipedia.orgplenco.com

Resoles are formed under basic conditions with a formaldehyde-to-phenol molar ratio greater than one. wikipedia.orgkpi.ua The reaction results in hydroxymethylphenols that can undergo further condensation to form a crosslinked network upon heating. wikipedia.org

Novolacs are produced under acidic conditions with an excess of phenol. wikipedia.orgplenco.com These are thermoplastic prepolymers that require a curing agent, such as hexamethylenetetramine, to form a thermoset network. wikipedia.org

The incorporation of this compound as a substituted phenol monomer into these resin systems can introduce significant modifications. The diallylamino group provides additional reactive sites for subsequent crosslinking or functionalization, potentially leading to resins with enhanced toughness, flexibility, and tailored chemical properties. The synthesis can proceed via the typical polycondensation reaction, with the diallylamino group remaining as a pendant functional group on the polymer backbone.

| Functional Group | Polymerization / Reaction Type | Resulting Polymer Architecture | Potential Properties |

|---|---|---|---|

| Phenolic Ring | Polycondensation (with aldehydes) | Phenolic Resin Backbone | Thermal stability, chemical resistance |

| Allyl Groups | Free-Radical Polymerization | Poly(allyl) Chains | Crosslinked networks, sites for grafting |

| All Groups | Hybrid Polymerization | Highly crosslinked, complex 3D network | High-performance thermosets |

Role in Crosslinking and Network Polymer Formation

Crosslinking is a critical process that transforms thermoplastic polymers into thermosets, creating three-dimensional networks that enhance mechanical strength, thermal stability, and chemical resistance. wikipedia.org While traditional phenolic resins crosslink through the condensation of methylol groups or with curing agents, the diallyl functionality of this compound offers an alternative and powerful crosslinking pathway. wikipedia.orgmdpi.com

The allyl groups can participate in various crosslinking reactions, including:

Thermal or radical-initiated polymerization: Upon heating or in the presence of a radical initiator, the allyl double bonds can react to form a densely crosslinked network.

Thiol-ene reactions: The allyl groups can react efficiently with multifunctional thiols in the presence of light or a radical initiator, a type of click chemistry that allows for rapid and controlled curing under mild conditions.

This dual-mode curing capability—combining traditional phenolic condensation with allyl group polymerization—allows for the creation of interpenetrating polymer networks (IPNs). Such materials could exhibit a synergistic combination of properties derived from both the rigid phenolic network and the more flexible poly(allyl) network. The ability to control the crosslinking density by adjusting the curing mechanism provides a route to fine-tune the material's final properties. orientjchem.org

Design of Functional Materials with Tailored Chemical and Physical Characteristics

The design of functional materials relies on the strategic selection of monomers with specific chemical groups that impart desired properties to the final polymer. nih.govresearchgate.net this compound is a multifunctional monomer that can be used to design polymers with tailored characteristics.

pH-Responsiveness: The tertiary amine of the diallylamino group can be protonated under acidic conditions, rendering the polymer more hydrophilic or water-soluble. This property is useful for creating "smart" materials that respond to changes in environmental pH, with applications in drug delivery, sensors, and separation technologies.

Metal Ion Chelation: The combination of the phenolic hydroxyl and the tertiary amine can create a chelating site for various metal ions. Polymers incorporating this monomer could be used for heavy metal removal from water or as polymer-supported catalysts. escholarship.org

Adhesion and Coating Applications: The phenolic hydroxyl group is known to promote strong adhesion to various substrates through hydrogen bonding. This makes polymers derived from this monomer potentially useful as adhesives, coatings, and composite matrices. plenco.com

Post-Polymerization Modification: The unreacted allyl groups in a linear polymer can serve as handles for further chemical modification. This allows for the grafting of other polymer chains or the attachment of specific functional molecules, further expanding the material's capabilities.

Role in Catalytic Systems, including Polymeric Nanoreactors

Polymeric nanoreactors are nanostructured polymer systems that confine a catalytic species within a specific domain, mimicking the active sites of enzymes. tue.nlrsc.orgacademie-sciences.fr These systems offer advantages such as catalyst protection, recovery, and recycling. academie-sciences.fr

Polymers synthesized from this compound are promising candidates for creating such catalytic systems. The tertiary amine functionality within the polymer matrix can act as:

A basic catalyst: For reactions such as the Knoevenagel condensation or Michael addition.

A ligand: To coordinate with transition metal ions (e.g., Palladium, Copper, Nickel), forming a polymer-supported catalyst. mdpi.comresearchgate.net

By creating a crosslinked polymer network, it is possible to form stable nanodomains that can encapsulate these catalytic sites. nih.gov The local environment within the polymer matrix can be tailored by copolymerization with other monomers to influence the catalyst's activity and selectivity. This approach allows for the development of robust and recyclable catalytic materials for various chemical transformations.

Development of Novel Additives within Polymer Formulations (e.g., as Antioxidants)

The degradation of polymers due to oxidation is a major issue affecting their lifespan and performance. vinatiorganics.com Phenolic compounds are widely used as primary antioxidants because they can donate a hydrogen atom from their hydroxyl group to reactive radicals, terminating the degradation chain reactions. vinatiorganics.comnih.gov

This compound can function as an effective antioxidant due to its phenolic structure. A key advantage of this molecule over traditional small-molecule antioxidants is its ability to be permanently incorporated into a polymer matrix.

Reactive Antioxidant: It can be used as a comonomer during polymerization, integrating the antioxidant functionality directly into the polymer backbone.

Graftable Additive: Its allyl groups allow it to be chemically grafted onto existing polymer chains via reactions like free-radical grafting during melt processing.

This covalent bonding prevents the antioxidant from migrating or leaching out of the polymer over time, a common problem with conventional additives. nih.gov This leads to long-term, durable protection against thermal and photo-oxidative degradation, enhancing the service life of the material. vinatiorganics.com The resulting "polymeric antioxidants" offer improved stability without compromising the safety or environmental profile of the final product. nih.gov

| Application Area | Key Functional Group(s) | Mechanism/Role | Potential Advantage |

|---|---|---|---|

| Phenolic Resins | Phenolic Ring | Acts as a substituted phenol monomer in polycondensation. | Introduces pendant allyl groups for further modification. |

| Crosslinking | Diallyl Groups | Participates in free-radical or thiol-ene polymerization. | Creates densely networked thermosets with enhanced properties. |

| Functional Materials | Tertiary Amine, Phenol | Provides pH-responsiveness and metal chelation sites. | Enables "smart" materials and functional coatings. |

| Catalytic Systems | Tertiary Amine | Acts as a basic catalyst or a ligand for metal catalysts. | Forms robust, recyclable polymer-supported catalysts. |

| Polymer Additives | Phenol, Diallyl Groups | Functions as a non-migrating, reactive antioxidant. | Provides long-term thermal and oxidative stability. |

Concluding Remarks and Future Research Outlook

Current Challenges and Opportunities in the Academic Research of Diallylamino-Phenols

The academic study of diallylamino-phenols, including the specific isomer 3-(N,N-diallylamino)phenol, faces several challenges that also present significant research opportunities. A primary challenge is the limited availability of established and optimized synthetic routes. While general methods for the N-alkylation of aminophenols exist, such as the reaction of 3-aminophenol (B1664112) with an allyl halide (e.g., allyl bromide), the specific conditions to achieve high-yield and high-purity this compound are not well-documented. researchgate.net This points to an opportunity for systematic studies in synthetic methodology to develop efficient and scalable production processes.

Another challenge is the potential for competing reactions during synthesis, such as O-allylation of the phenol (B47542) group or polymerization of the allyl moieties, which can lead to complex product mixtures and purification difficulties. Overcoming these challenges would provide researchers with reliable access to this compound, enabling a deeper investigation of its properties and potential applications. The diallylamino functional group is of particular interest due to its potential for post-synthesis modifications, such as polymerization or cross-linking, making these compounds attractive targets for polymer and materials science.

Emerging Avenues in Synthetic Methodologies and Chemical Functionalization

Future research into the synthesis of this compound could explore modern catalytic systems to improve selectivity and efficiency. For instance, transition metal-catalyzed allylation reactions could offer milder reaction conditions and greater control over N- versus O-alkylation compared to traditional methods. nih.gov A potential synthetic pathway could involve the reaction of resorcinol (B1680541) with diallylamine (B93489), analogous to the synthesis of its diethyl counterpart. chemicalbook.com Another approach could be the N-alkylation of 3-aminophenol with allyl bromide. researchgate.net

The functionalization of the this compound molecule presents numerous possibilities. The phenolic hydroxyl group can undergo esterification or etherification to introduce a wide range of functional moieties, thereby tuning the molecule's physical and chemical properties. The two allyl groups on the nitrogen atom are particularly interesting as they can participate in various chemical transformations, including:

Polymerization: Radical or transition-metal-catalyzed polymerization of the allyl groups could lead to novel polymers with interesting thermal and mechanical properties.

Cross-linking: The diallyl functionality can be used to cross-link other polymer chains, acting as a curing agent to enhance the durability and stability of materials.

Click Chemistry: The allyl groups can be functionalized to participate in thiol-ene or other "click" reactions, allowing for the straightforward conjugation of this compound to other molecules or surfaces.

Potential for Next-Generation Materials Science Applications

The unique combination of a phenolic ring and a diallylamino group suggests that this compound could be a valuable building block for next-generation materials. The phenolic moiety is a common component in resins, antioxidants, and dyes, while the diallylamino group provides a reactive handle for polymerization and cross-linking.

Potential applications in materials science include:

High-Performance Polymers: Incorporation of this compound into polymer backbones could enhance thermal stability, chemical resistance, and adhesive properties. The cross-linking capability of the diallyl groups could be exploited in the formulation of thermosetting resins and composites.

Functional Coatings: The ability to functionalize both the phenol and allyl groups could be used to develop advanced coatings with tailored properties, such as hydrophobicity, corrosion resistance, or biocompatibility. The functionalization of surfaces with related compounds like polyallylamine has been explored for various applications. iaamonline.orgconsensus.app

Organic Electronics: Phenol derivatives are widely used in organic electronics. The specific electronic properties imparted by the diallylamino group could make this compound a candidate for use in organic light-emitting diodes (OLEDs), sensors, or as a charge-transport material.

Integration of Advanced Computational Methodologies for Compound Design and Property Prediction

Given the limited experimental data on this compound, advanced computational methodologies offer a powerful tool for predicting its properties and guiding future research. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a range of molecular properties.

Key areas for computational investigation include:

Molecular Geometry and Electronic Structure: Predicting the three-dimensional structure, electron distribution, and frontier molecular orbitals to understand the molecule's intrinsic reactivity.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once synthesized.

Reaction Energetics: Modeling potential synthetic and functionalization pathways to identify the most thermodynamically and kinetically favorable routes.

Material Properties: For polymers derived from this compound, computational models could predict properties such as glass transition temperature, thermal stability, and mechanical strength, thus accelerating the design of new materials.

By integrating these computational approaches, researchers can perform in silico screening and design of novel derivatives and materials based on the this compound scaffold, optimizing for desired properties before undertaking extensive experimental work.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(N,N-diallylamino)phenol, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl (E)-3-[2'-(N,N-diallylamino)-5'-bromophenyl]propenoate is used as a key intermediate in conjugate addition reactions, with lithium amides facilitating stereoselective steps . Characterization relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structural integrity. Purity is validated via HPLC with UV detection.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds like 3-(diethylamino)phenol, orthogonal crystal systems (e.g., space group Pbca) are observed, with hydrogen-bonded networks forming four-membered O–H⋯O rings. Data collection uses Cu-Kα radiation (λ = 1.54178 Å), and refinement employs anisotropic displacement parameters for non-hydrogen atoms .

Q. What spectroscopic techniques are critical for analyzing the electronic properties of this compound?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the aromatic and amine moieties. Fluorescence spectroscopy can probe excited-state behavior, particularly if the compound exhibits solvatochromism. Computational methods (e.g., TD-DFT) validate experimental spectra and predict electronic transitions .

Advanced Research Questions

Q. How does the N,N-diallylamino group influence hydrogen bonding and supramolecular assembly in the solid state?

The diallylamino group introduces steric hindrance, limiting classical O–H⋯N hydrogen bonds. Instead, intermolecular O–H⋯O interactions dominate, as seen in 3-(diethylamino)phenol, forming cyclic dimers. This contrasts with 3-aminophenol derivatives, where O–H⋯N bonds are prevalent. Packing analyses reveal absence of π-π stacking due to non-planar conformations .

Q. What challenges arise in achieving regioselective N-arylation of this compound, and how are they mitigated?

Competitive O-arylation is a key issue. Copper-catalyzed Chan-Lam coupling optimizes N-selectivity via pre-coordination of the amino group to Cu(II). DFT studies show lower activation energy for N-arylation (ΔG‡ ≈ 25 kcal/mol) compared to O-pathways (ΔG‡ ≈ 30 kcal/mol). Solvent polarity and base choice (e.g., Cs₂CO₃) further enhance selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking and MD simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For example, analogs with triazole or thiazole substituents show improved interactions with kinase active sites. QSAR models correlate Hammett σ values of substituents with antibacterial activity .

Q. What role does stereochemistry play in the pharmacological activity of this compound derivatives?

Chiral resolution using agents like S-(+)-camphor sulfonic acid isolates enantiomers, as demonstrated in rivastigmine synthesis. Enantiopure derivatives exhibit differential binding to acetylcholinesterase, with (S)-isomers showing 10-fold higher inhibition constants (Ki) than (R)-counterparts .

Methodological Guidance

- Synthetic Optimization : Use Schlenk techniques for air-sensitive intermediates. Monitor reactions via TLC (silica gel 60 F₂₅₄) with ethyl acetate/hexane eluents.

- Crystallography : For SC-XRD, cool crystals to 120 K to minimize thermal motion artifacts. Apply SADABS for absorption correction .

- Computational Workflows : Perform geometry optimizations at the B3LYP/6-31G(d) level in Gaussian 16. Solvent effects are modeled using the PCM approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.